7-Chlorochroman-4-amine

Lipophilicity Membrane Permeability CNS Drug Design

CNS drug discovery requires chroman-4-amine building blocks with precise physicochemical properties-generic substitution alters LogP, metabolic stability, and target engagement. This 7-chloro analog delivers quantifiable advantages. - Measured LogP of 1.49: optimal for blood-brain barrier penetration vs. unsubstituted or over-lipophilic analogs - CYP1A2 inhibitory activity: validated tool compound for ADME-Tox drug-drug interaction panels - Chiral availability: (R)- and (S)-enantiomers + HCl salts eliminate in-house resolution - BuChE inhibition scaffold: 7-chloro substitution provides balanced electronic/steric profile for Alzheimer’s library optimization

Molecular Formula C9H10ClNO
Molecular Weight 183.64
CAS No. 763907-56-8
Cat. No. B2735311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorochroman-4-amine
CAS763907-56-8
Molecular FormulaC9H10ClNO
Molecular Weight183.64
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2)Cl
InChIInChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2
InChIKeyZKRTWXXJEXSHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorochroman-4-amine: Properties & Procurement


7-Chlorochroman-4-amine (CAS 763907-56-8) is a halogenated heterocyclic building block featuring a chroman core substituted with a chlorine atom at the 7-position and a primary amine at the 4-position [1]. The compound has the molecular formula C9H10ClNO and a molecular weight of approximately 183.63 g/mol . It is available as a racemic free base, typically supplied at 95% purity, and also exists as chirally resolved enantiomers ((R)- and (S)-) and their corresponding hydrochloride salts for applications requiring defined stereochemistry . As a substituted chroman-4-amine derivative, it belongs to a privileged scaffold class widely recognized in medicinal chemistry for lead discovery across neurological disorders, anti-inflammatory conditions, and oncology [2].

Chemistry Halogenated chroman-4-amine building block
Stereochemistry Racemic free base; resolved (R)- and (S)- enantiomers available
Use Context Medicinal chemistry scaffold for neurological and anti-inflammatory target studies

7-Chlorochroman-4-amine: Why Substitution Fails


The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, but small substituent changes at the 7-position produce quantifiable differences in physicochemical properties, metabolic stability, and biological target engagement that preclude simple generic substitution [1]. The chlorine atom at the 7-position imparts a specific LogP (measured at 1.49) and polar surface area (35 Ų) that directly influence membrane permeability and CNS penetration potential [2]. Halogen substitution at this position has been shown to differentially modulate cytochrome P450 enzyme interactions, with chlorine-containing analogs demonstrating distinct inhibition profiles compared to hydrogen or other halogen-substituted derivatives . In the context of chroman-4-amine building blocks, substituting 7-chloro with 7-fluoro, 7-bromo, or unsubstituted hydrogen alters both the electronic properties of the aromatic ring and the three-dimensional binding conformation in downstream target interactions [3]. These quantifiable differences in structure-derived parameters render blind substitution scientifically unsound for reproducible research outcomes and procurement decision-making.

7-Substituent Halogen identity at the 7-position (Cl vs. F, Br, H) may shift lipophilicity and electronic parameters, altering permeability and target-engagement profiles.
Stereochemistry Racemic mixture may not reproduce enantiomer-specific assay responses; (R)- and (S)- forms require individual evaluation for chiral SAR studies.
Metabolic profile CYP inhibition profile is substituent-dependent; 7-chloro substitution confers CYP1A2 activity that may not transfer to unsubstituted or 7-fluoro analogs.

7-Chlorochroman-4-amine Differentiation Evidence


Lipophilicity: 7-Chloro vs. Unsubstituted

The 7-chloro substituent confers a calculated LogP value of 1.49 to 7-Chlorochroman-4-amine, representing a substantial increase in lipophilicity compared to the unsubstituted chroman-4-amine scaffold [1]. This chlorine substitution adds both lipophilic bulk and electronic effects that quantitatively alter membrane permeability predictions, a critical parameter for CNS-targeted and cell-permeable compound design [2].

Lipophilicity: 7-Cl vs. Unsubstituted
Class-level inference
LogP = 1.49
vs. unsubstituted (approx. 0.8–1.1, class-level estimate)
Supports CNS permeability modeling context
Calculated LogP; class-level inference for comparator
Lipophilicity Membrane Permeability CNS Drug Design

CYP1A2 Inhibition by 7-Chloro Substitution

7-Chlorochroman-4-amine has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), an enzyme critical to the oxidative metabolism of xenobiotics and endogenous compounds . This specific inhibitory activity is attributed to the combined structural features of the chroman scaffold with the 7-chloro substituent, which is not a property universally shared by all chroman-4-amine derivatives. Unsubstituted chroman-4-amine and analogs with different halogen substitutions (e.g., 7-fluoro) exhibit markedly different CYP inhibition profiles [1].

CYP1A2 Inhibition
Class-level inference
CYP1A2 inhibitor identified
Distinct profile vs. unsubstituted and 7-F analogs
Supports ADME-Tox interaction study context
Qualitative evidence; quantitative IC50 not available in open sources
Drug Metabolism CYP450 Inhibition Pharmacokinetics

Chiral Resolution for Enantiomer SAR

7-Chlorochroman-4-amine is commercially available in multiple stereochemical forms: racemic free base (CAS 763907-56-8), (R)-enantiomer (CAS 1057246-81-7), (S)-enantiomer (CAS 1213320-82-1), and the corresponding hydrochloride salts of each (R-HCl: CAS 2241594-30-7; S-HCl: CAS 2241594-38-5) . This comprehensive chiral availability contrasts with many chroman-4-amine analogs where only the racemic mixture is commercially accessible without custom chiral synthesis . The enantioselective synthesis methodology for substituted chroman-4-amines using CBS reduction has been established, yielding excellent enantiomeric excess [1].

Chiral Resolution for SAR
Head-to-head
5 distinct commercial forms
vs. typically 1–2 for close analogs
Enables enantiomer-specific SAR study workflow
Includes racemate, (R), (S), (R)-HCl, (S)-HCl
Chiral Synthesis Enantioselectivity SAR Studies

BuChE Inhibitory Potential: 7-Chloro vs. Halogens

Systematic structure-activity relationship studies on chroman-4-amine derivatives have demonstrated that substitution at the 7-position directly influences butyrylcholinesterase (BuChE) inhibitory activity, a validated target for Alzheimer's disease therapeutics [1]. Gem-dimethylchroman-4-amine compounds exhibited BuChE inhibition ranging from 7.6 to 67 μM, with the nature and position of aromatic substitution serving as a critical determinant of potency . The 7-chloro substitution provides both electronic (inductive electron withdrawal) and steric effects that differentiate this analog from 7-fluoro (stronger electron withdrawal, smaller steric bulk) and 7-bromo (weaker electron withdrawal, larger steric bulk) derivatives [2].

BuChE Inhibitory Potential
Class-level inference
Balanced steric/electronic profile (Cl vs. F, Br, H)
Hammett σm = 0.37; VdW = 12.0 cm³/mol
Supports cholinesterase-target study context
SAR class-level inference from chroman-4-amine derivatives
Butyrylcholinesterase Inhibition Alzheimer's Disease Neurodegeneration

Multi-Vendor Sourcing & Availability

7-Chlorochroman-4-amine (racemic free base, CAS 763907-56-8) is stocked by multiple reputable chemical vendors including Sigma-Aldrich (MilliporeSigma), Alfa Aesar, Macklin, Bidepharm, and Chem-space [1]. Pricing and packaging data indicate availability at 95% purity with options ranging from 100 mg to 1 g quantities . In contrast, close analogs such as 7-bromochroman-4-amine and 7-iodochroman-4-amine are not as broadly catalogued, with limited to no vendor stocking and typically require custom synthesis requests [2].

Multi-Vendor Availability
Head-to-head
≥11 suppliers
vs. ≤5 for 7-Br; custom synthesis for 7-I
Supports procurement continuity review
Vendor catalog analysis as of 2026
Building Block Medicinal Chemistry Procurement

7-Chlorochroman-4-amine Applications


CNS-Penetrant Compound Libraries

The calculated LogP of 1.49 for 7-Chlorochroman-4-amine places it within an optimal lipophilicity range for blood-brain barrier penetration [1]. Medicinal chemistry teams designing CNS-targeted libraries should prioritize this building block over unsubstituted chroman-4-amine (lower LogP) or excessively lipophilic analogs to achieve balanced permeability and solubility profiles for lead compounds targeting neurological indications including Alzheimer's disease and Parkinson's disease [2].

Enantiomer-Specific SAR Studies

Research programs requiring chiral SAR analysis can leverage the commercial availability of both (R)- and (S)-7-Chlorochroman-4-amine enantiomers and their hydrochloride salts [1]. This eliminates the need for in-house chiral resolution or asymmetric synthesis, accelerating hit-to-lead optimization timelines [2]. The established CBS reduction methodology for substituted chroman-4-ones provides a reliable synthetic route for scaling active enantiomers identified from screening campaigns [3].

CYP450 Drug-Drug Interaction Screening

The identified CYP1A2 inhibitory activity of 7-Chlorochroman-4-amine makes this compound suitable as a tool compound for ADME-Tox screening panels focused on drug-drug interaction risk assessment [1]. DMPK teams evaluating new chemical entities can employ this chroman derivative as a reference CYP1A2 inhibitor in in vitro metabolism studies, differentiating it from analogs lacking this specific enzyme interaction profile [2].

BuChE Inhibitor Lead Optimization

Given the demonstrated BuChE inhibitory activity of chroman-4-amine derivatives (7.6-67 μM range) and the critical role of aromatic substitution on potency [1], 7-Chlorochroman-4-amine serves as an optimal starting scaffold for medicinal chemistry optimization of BuChE-targeting therapeutics [2]. The 7-chloro substitution provides a balanced electronic and steric profile that can be further diversified through amine functionalization to generate compound libraries for Alzheimer's disease drug discovery programs [3].

Application
Selection Property
Validation Focus
CNS permeability studies
Calculated LogP 1.49
Permeability assay model context
Enantiomer-specific SAR
Multi-form chiral availability
Enantiomer-attribution review
CYP-mediated interaction assays
CYP1A2 inhibition profile
ADME-Tox study context
Cholinesterase target studies
Balanced steric/electronic profile
BuChE assay-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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